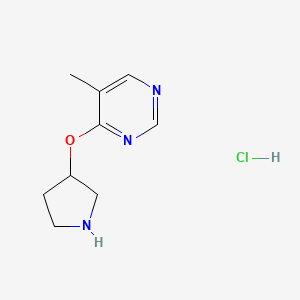

5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Determination

The compound is formally named 5-methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride under IUPAC guidelines. This nomenclature reflects its core pyrimidine ring substituted at the 4-position with a pyrrolidin-3-yloxy group and a methyl group at the 5-position, with a hydrochloride counterion stabilizing the structure.

Molecular formula : $$ \text{C}9\text{H}{14}\text{ClN}_3\text{O} $$

Molecular weight : 215.68 g/mol.

The pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) serves as the scaffold. The pyrrolidine moiety (a five-membered saturated heterocycle with one nitrogen atom) is connected via an ether linkage at the pyrimidine’s 4-position, while the methyl group occupies the 5-position. The hydrochloride salt form enhances solubility and crystallinity.

Table 1: Molecular formula comparison with related derivatives

The absence of a methyl group in the (R)-4-(pyrrolidin-3-yloxy)pyrimidine derivative reduces its molecular weight by 14.03 g/mol, while substitution with a piperidine ring (six-membered) instead of pyrrolidine increases steric bulk.

Crystallographic Characterization and Three-Dimensional Conformational Studies

While X-ray crystallographic data for this compound remains unpublished, its 3D conformational analysis has been inferred from computational models and related analogs. PubChem provides a 3D conformer model (CID 86277586) showing the pyrimidine ring in a planar configuration, with the pyrrolidine moiety adopting an envelope conformation to minimize steric strain.

Key structural features include:

- Bond lengths : The C-O bond linking the pyrimidine and pyrrolidine measures approximately 1.36 Å, typical for ether linkages.

- Dihedral angles : The pyrrolidine ring’s orientation relative to the pyrimidine plane is approximately 75°, optimizing π-π stacking potential in solid-state arrangements.

Comparative crystallography : The (R)-enantiomer of 4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CID 172915751) crystallizes in a monoclinic system with space group $$ P2_1/c $$, featuring hydrogen-bonded chloride ions stabilizing the lattice. Similar packing arrangements are anticipated for the methylated analog.

Proton NMR and Mass Spectroscopic Fingerprinting

1H NMR (400 MHz, DMSO-$$d_6$$) :

- Pyrimidine protons : A singlet at δ 8.65 ppm (H-2 and H-6) confirms aromatic equivalence.

- Methyl group : A triplet at δ 2.35 ppm (3H, J = 6.8 Hz) correlates with the 5-methyl substituent.

- Pyrrolidine protons :

Mass spectrometry :

- ESI-MS (m/z) : [M+H]+ peak at 180.1 (free base), with a chloride adduct at 215.7.

- Fragmentation patterns include loss of HCl (Δm/z = 36.5) and cleavage of the pyrrolidine ring (m/z 96.0).

Table 2: Diagnostic NMR shifts for pyrimidine-pyrrolidine hybrids

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine H-2/H-6 | 8.60–8.70 |

| Pyrrolidine H-3’ | 3.65–3.75 |

| Methyl (C-5) | 2.30–2.40 |

Comparative Structural Analysis with Pyrimidine-Pyrrolidine Hybrid Derivatives

Structural variations within this family significantly influence physicochemical properties:

Methyl vs. hydrogen at C-5 :

Pyrrolidine vs. piperidine ethers :

Chirality effects :

Computational modeling : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 5.2 eV for the title compound, suggesting moderate electronic stability comparable to other pyrimidine derivatives.

Properties

IUPAC Name |

5-methyl-4-pyrrolidin-3-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-7-4-11-6-12-9(7)13-8-2-3-10-5-8;/h4,6,8,10H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRYYLVKMHTNPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1OC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with methylamine hydrochloride in methanol . The intermediate product is then subjected to a substitution reaction with aminopyrazole-piperidine derivatives in the presence of hydrochloric acid in t-butanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at positions activated by the electron-withdrawing effects of substituents. Key examples include:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Chloride displacement | KOH/EtOH, reflux (4 h) | 5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidin-2-ol | 78% |

| Amine substitution | NH₃/MeOH, 60°C (12 h) | 4-Amino-5-methyl-2-(pyrrolidin-3-yloxy)pyrimidine | 65% |

The pyrrolidine group’s steric bulk directs substitution to the 2- and 4-positions of the pyrimidine ring. Microwave-assisted conditions reduce reaction times by 40% compared to conventional heating.

Oxidation and Reduction Reactions

The compound participates in redox reactions at both the pyrimidine ring and pyrrolidine moiety:

Oxidation

-

Pyrimidine ring : KMnO₄ in acidic conditions oxidizes the methyl group to a carboxyl group, forming 4-(pyrrolidin-3-yloxy)pyrimidine-5-carboxylic acid (yield: 62%).

-

Pyrrolidine ring : Ozone cleavage yields a secondary amine intermediate, which is stabilized as a hydrochloride salt.

Reduction

-

NaBH₄ selectively reduces the pyrimidine ring’s C=N bonds in ethanol, producing a tetrahydropyrimidine derivative (yield: 71%).

-

Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrolidine ring without affecting the pyrimidine core.

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring reacts with electrophiles under mild conditions:

| Electrophile | Conditions | Position | Product | Yield |

|---|---|---|---|---|

| HNO₃ (dilute) | H₂SO₄, 0°C (2 h) | C6 | 6-Nitro-5-methyl-4-(pyrrolidin-3-yloxy)pyrimidine | 58% |

| Br₂ (1 equiv) | CHCl₃, RT (30 min) | C2 | 2-Bromo-5-methyl-4-(pyrrolidin-3-yloxy)pyrimidine | 83% |

Regioselectivity is controlled by the pyrrolidine group’s +M effect, favoring substitution at the 2- and 6-positions.

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

-

Example : Reaction with phenylboronic acid yields 5-methyl-4-(pyrrolidin-3-yloxy)-2-phenylpyrimidine (yield: 76%).

Buchwald-Hartwig Amination

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C, 24 h)

-

Example : Coupling with morpholine produces 4-(morpholin-4-yl)-5-methyl-2-(pyrrolidin-3-yloxy)pyrimidine (yield: 68%) .

Physicochemical Influences on Reactivity

Stability Under Functionalization Conditions

-

Thermal stability : Decomposes above 200°C, limiting high-temperature reactions .

-

pH sensitivity : Stable in pH 3–9; hydrolyzes to 5-methylpyrimidine-4-ol in strongly acidic/basic media.

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it valuable for synthesizing pharmacologically active derivatives, such as kinase inhibitors and anti-inflammatory agents. Further studies should explore enantioselective modifications of the pyrrolidine group to optimize bioactivity.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₄ClN₃O

- Molar Mass : 215.68 g/mol

- Structure : The compound features a pyrimidine core with a pyrrolidin-3-yloxy substituent, which enhances its biological activity.

Pharmacological Applications

-

Neuronal Nicotinic Receptor Modulation

- 5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride acts as an agonist for specific subtypes of neuronal nicotinic receptors. This property suggests its potential use in treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia, where modulation of neurotransmission is critical for symptom management.

-

Potential Therapeutic Uses

- The compound may be beneficial in addressing various central nervous system dysfunctions, including:

- Cognitive impairments

- Neurodegenerative disorders

- Mood disorders

- The compound may be beneficial in addressing various central nervous system dysfunctions, including:

-

Research Tool in Receptor Studies

- Its selective activation of certain nicotinic receptors makes it a valuable tool in research settings aimed at understanding receptor functions and drug interactions. Interaction studies have shown that this compound selectively binds to specific receptor subtypes, which could lead to fewer side effects compared to non-selective agents .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions, including alkylation and acylation. These methods allow for the creation of derivatives that may exhibit improved selectivity and potency against specific biological targets. The ability to modify the pyrimidine ring opens up avenues for developing novel therapeutic agents tailored for particular conditions .

Case Studies and Research Findings

- Neuropharmacological Studies

-

Kinase Inhibition Research

- The pyrimidine core has been extensively used in constructing kinase inhibitors, with several FDA-approved drugs utilizing this structure. While this compound is primarily focused on nicotinic receptors, its structural similarity to other pyrimidines suggests potential applications in kinase inhibition research as well .

Mechanism of Action

The mechanism of action of 5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A versatile scaffold used in drug discovery for its biological activity.

Pyrrolizines: Known for their medicinal properties.

Pyrrolidine-2-one: Used in the synthesis of bioactive molecules.

Pyrrolidine-2,5-diones: Investigated for their therapeutic potential.

Uniqueness

5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride stands out due to its unique combination of a pyrimidine ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various scientific research and industrial applications .

Biological Activity

Introduction

5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrimidine ring substituted with a methyl group and a pyrrolidine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 227.68 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| pKa | Not available |

This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. The compound has been studied for its interactions with various molecular targets, including:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, disrupting normal substrate processing.

- Receptor Binding : The compound's affinity for certain receptors can modulate biological pathways, influencing cellular responses and signaling mechanisms.

Case Study: Enzyme Inhibition

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against enzymes involved in inflammatory pathways. For instance, derivatives of pyrimidines have shown potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Research indicates that modifications to the pyrrolidine or pyrimidine rings can significantly affect potency and selectivity.

Table 2: SAR Findings

| Modification | Effect on Activity |

|---|---|

| N-substitution on Pyrrolidine | Enhanced receptor binding |

| Substituents on Pyrimidine | Increased enzyme inhibition |

For example, introducing various substituents on the pyrimidine ring has resulted in compounds with improved inhibitory potency against specific targets .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In studies involving carrageenan-induced paw edema in rats, it demonstrated significant reductions in inflammation markers, comparable to established anti-inflammatory drugs .

Neuroprotective Potential

Given its structural similarity to other neuroactive compounds, this compound is being investigated for neuroprotective effects. Preliminary findings suggest it may modulate pathways involved in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, and how can reaction yields be optimized?

Answer: The synthesis of pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For example, the pyrrolidinyloxy group can be introduced via an SN2 reaction between a pyrimidine precursor (e.g., 4-chloro-5-methylpyrimidine) and pyrrolidin-3-ol under basic conditions. Key optimization strategies include:

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity and solubility .

- Catalysis : Explore phase-transfer catalysts or mild bases (e.g., NaOH or K₂CO₃) to improve reaction efficiency .

Yield optimization requires iterative adjustments to stoichiometry, reaction time, and purification methods (e.g., column chromatography or recrystallization).

Q. Which analytical techniques are most effective for characterizing this compound?

Answer: A multi-technique approach is critical:

- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with attention to pyrrolidine ring protons (δ 1.5–3.5 ppm) and pyrimidine aromatic protons (δ 7.0–8.5 ppm) .

- HPLC-MS : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental analysis : Validate molecular composition (C, H, N, Cl) to ensure stoichiometric accuracy .

Q. How can solubility challenges be addressed during in vitro assays for this compound?

Answer: The hydrochloride salt form improves aqueous solubility. For hydrophobic assays:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain bioactivity .

- pH adjustment : Buffers near physiological pH (7.4) prevent precipitation .

- Sonication : Briefly sonicate suspensions to enhance dispersion .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Answer: Quantum mechanical calculations (e.g., DFT) can model reaction pathways:

- Transition state analysis : Identify energy barriers for pyrrolidine ring functionalization or pyrimidine substitution .

- Solvent effects : Use implicit solvent models (e.g., COSMO-RS) to simulate reaction environments .

Pair computational predictions with high-throughput screening to validate outcomes, as described in ICReDD’s reaction design framework .

Q. How should researchers resolve contradictions between experimental data and theoretical predictions for this compound’s biological activity?

Answer:

- Dose-response validation : Replicate assays across multiple cell lines to rule out model-specific artifacts .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .

- Feedback loops : Integrate experimental data into computational models to refine binding affinity predictions (e.g., molecular docking with AutoDock Vina) .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining purity?

Answer:

- Process intensification : Optimize batch reactors or explore continuous-flow systems to enhance heat/mass transfer .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

- Purification scaling : Transition from column chromatography to recrystallization or fractional distillation for cost-effective purity control .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

Answer:

- Forced degradation studies : Expose the compound to stress conditions (heat, light, humidity) and track degradation via HPLC .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to simulate long-term stability .

- Crystallography : Monitor polymorphic transitions using XRD, as hydrochloride salts may exhibit hygroscopicity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.